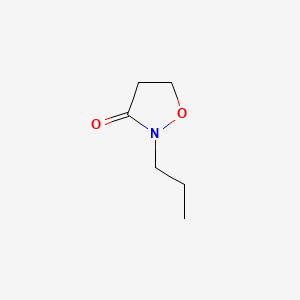![molecular formula C9H17NO2 B14661302 6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 41415-77-4](/img/structure/B14661302.png)
6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro junction where two rings are connected through a single atom. The compound’s molecular formula is C9H17NO2, and it has a molecular weight of 171.24 g/mol. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted spirocyclic compounds.
科学研究应用
6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane exerts its effects depends on its interaction with molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
相似化合物的比较
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure but without the dimethyl substitution.
7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with additional methyl groups.
Uniqueness
6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 6 and 9 can affect the compound’s steric and electronic properties, making it distinct from other spirocyclic compounds.
属性
CAS 编号 |
41415-77-4 |
|---|---|
分子式 |
C9H17NO2 |
分子量 |
171.24 g/mol |
IUPAC 名称 |
6,9-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H17NO2/c1-7-6-10-8(2)5-9(7)11-3-4-12-9/h7-8,10H,3-6H2,1-2H3 |
InChI 键 |
MVWKZHMGZHJWNK-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2(C(CN1)C)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)

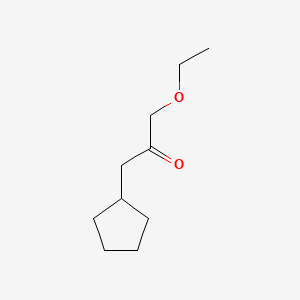



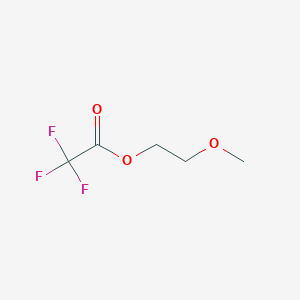

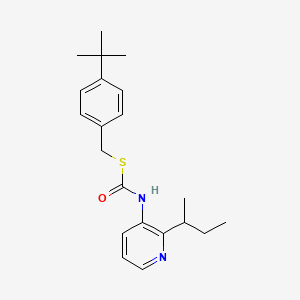
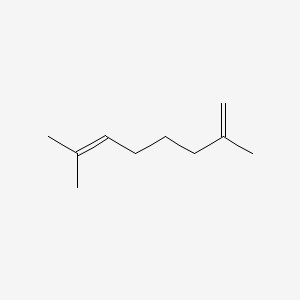

![(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone](/img/structure/B14661274.png)
![Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14661278.png)
